molecular formula C12H12O2 B1218487 2,7-Dimethoxynaphthalene CAS No. 3469-26-9

2,7-Dimethoxynaphthalene

Cat. No.: B1218487
CAS No.: 3469-26-9
M. Wt: 188.22 g/mol
InChI Key: PPKHAIRFQKFMLE-UHFFFAOYSA-N
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Description

2,7-Dimethoxynaphthalene is an organic compound with the molecular formula C12H12O2. It is a derivative of naphthalene, where two methoxy groups are attached at the 2 and 7 positions of the naphthalene ring. This compound is known for its applications in organic synthesis and as a matrix in mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,7-Dimethoxynaphthalene can be synthesized through the methylation of 2,7-dihydroxynaphthalene. The reaction typically involves the use of methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the product is achieved through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 2,7-Dimethoxynaphthalene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the remaining positions of the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3) as a catalyst.

Major Products Formed:

    Oxidation: Formation of 2,7-dimethoxy-1,4-naphthoquinone.

    Reduction: Formation of 2,7-dimethoxy-1,2,3,4-tetrahydronaphthalene.

    Substitution: Formation of various acylated derivatives depending on the acyl chloride used.

Scientific Research Applications

2,7-Dimethoxynaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-dimethoxynaphthalene involves its interaction with various molecular targets. In mass spectrometry, it acts as a matrix by absorbing laser energy and facilitating the ionization of analytes. The methoxy groups enhance its ability to form radical cations, which are crucial for the ionization process .

Comparison with Similar Compounds

Uniqueness: 2,7-Dimethoxynaphthalene is unique due to its methoxy groups, which influence its reactivity and applications. The presence of methoxy groups makes it more electron-rich compared to its hydroxyl and methyl counterparts, affecting its behavior in electrophilic aromatic substitution reactions and its efficiency as a matrix in mass spectrometry.

Properties

IUPAC Name

2,7-dimethoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H12O2/c1-13-11-5-3-9-4-6-12(14-2)8-10(9)7-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKHAIRFQKFMLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188243
Record name 2,7-Dimethoxynaphthalene
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Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3469-26-9
Record name 2,7-Dimethoxynaphthalene
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Record name 2,7-Dimethoxynaphthalene
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Record name 2,7-Dimethoxynaphthalene
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Record name 2,7-Dimethoxynaphthalene
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Record name 2,7-dimethoxynaphthalene
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Synthesis routes and methods

Procedure details

Methylation of 2,7-dihydroxynaphthalene (10 g: 62.43 mmol) is carried out in acetone (100 ml) in the presence of dimethyl sulphate (12.06 ml:127 mmol:2.03 eq.) and dry potassium carbon-ate (42.3 g:306 mmol:4.9 eq.). The temperature of the reaction medium is 56° C. for 6 hours and then 40° C for 12 hours. Hydrolysis (7.4 ml of water) requires 2 hours of stirring at ambient temperature. After filtering off the salts over Celite and concentrating the remaining filtrate, extraction with dichloromethane yields an organic phase, which, after evaporation, has the appearance of a beige solid. The latter is rendered colourless using active carbon and then recrystallised from a PE/CH2Cl2 mixture.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.06 mL
Type
reactant
Reaction Step Two
Quantity
42.3 g
Type
reactant
Reaction Step Three
Name
Quantity
7.4 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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